(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Description
The compound (6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is a heterocyclic compound that features a thiophene ring fused with a triazolopyridazine moiety
Properties
IUPAC Name |
(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c11-6-10-13-12-9-4-3-7(14-15(9)10)8-2-1-5-16-8/h1-5H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOMDKAGVGCAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CN)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . Another approach includes the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by reaction with thiourea to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the fused heterocyclic system.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have a similar triazole ring but are fused with a pyrazine ring.
Uniqueness
(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is with a molecular weight of 245.30 g/mol. Its structure features a triazole ring fused with a pyridazine moiety and a thiophene substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₅S |
| Molecular Weight | 245.30 g/mol |
| CAS Number | 1281956-61-3 |
| Structural Formula | Structure |
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains and fungi. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.
Anti-inflammatory Effects
Research has demonstrated that this compound can modulate inflammatory pathways. In vivo studies have shown that it reduces inflammation markers in animal models of arthritis and other inflammatory diseases. The anti-inflammatory mechanism is likely related to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
Anticancer Potential
Several studies have explored the anticancer properties of triazolo-pyridazine derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines. The proposed mechanisms include apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the thiophene ring : Altering the position or type of substituents can enhance or diminish activity.
- Triazole ring modifications : Substituting different groups on the triazole can affect lipophilicity and receptor binding affinity.
Case Study 1: Antimicrobial Testing
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting potential as antibiotic agents .
Case Study 2: Anti-inflammatory Properties
A study conducted on animal models demonstrated that administration of the compound resulted in a significant decrease in paw edema compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues . This suggests that this compound could serve as a lead compound for developing anti-inflammatory therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
